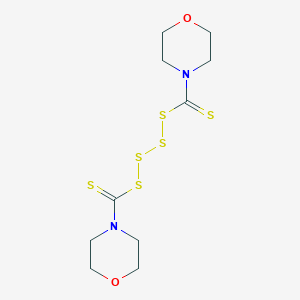
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate, also known as MMTS, is a chemical compound commonly used in scientific research. It is a thiol-modifying agent that is used to modify proteins and peptides. MMTS is widely used in biochemical and physiological studies due to its unique properties and applications.
Mechanism Of Action
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate works by modifying the thiol groups of proteins and peptides. Thiol groups are important in protein structure and function, and (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate modifies these groups by adding a trisulfide bond. This modification can alter the protein's activity, stability, and binding properties.
Biochemical And Physiological Effects
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate has been shown to have a variety of biochemical and physiological effects. It can increase the stability of proteins and peptides, alter their activity, and affect their binding properties. (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate can also be used to study protein-protein interactions and protein-ligand interactions.
Advantages And Limitations For Lab Experiments
One of the advantages of using (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate in lab experiments is its ability to modify thiol groups without affecting other functional groups. This allows for specific modifications of proteins and peptides. However, (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate can also be toxic to cells at high concentrations, and its effects on proteins can be unpredictable.
Future Directions
There are several future directions for the use of (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate in scientific research. One area of interest is the use of (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate in drug discovery. (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate can be used to modify proteins and peptides to create new drug candidates. Another area of interest is the use of (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate in proteomics research. (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate can be used to study protein-protein interactions and protein-ligand interactions on a larger scale. Overall, (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate is a valuable tool in scientific research and has many potential applications in the future.
Synthesis Methods
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate can be synthesized through the reaction of morpholine-4-carbodithioate with sulfur. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate.
Scientific Research Applications
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate is widely used in scientific research as a thiol-modifying agent. It is used to modify proteins and peptides to study their structure and function. (Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate is also used to study the interaction between proteins and other molecules. It is commonly used in mass spectrometry to identify and quantify proteins.
properties
CAS RN |
103597-04-2 |
|---|---|
Product Name |
(Morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate |
Molecular Formula |
C10H16N2O2S6 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(morpholine-4-carbothioyltrisulfanyl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C10H16N2O2S6/c15-9(11-1-5-13-6-2-11)17-19-20-18-10(16)12-3-7-14-8-4-12/h1-8H2 |
InChI Key |
SFGQIKFXNOAXBX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)SSSSC(=S)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C(=S)SSSSC(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



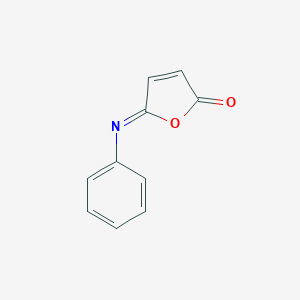
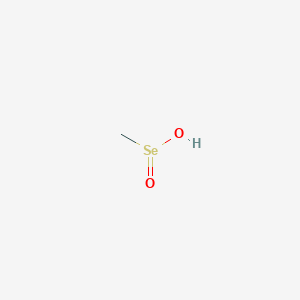
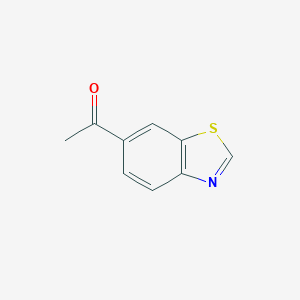

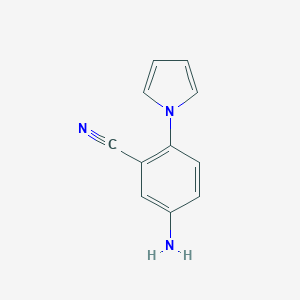
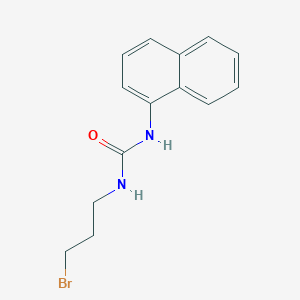
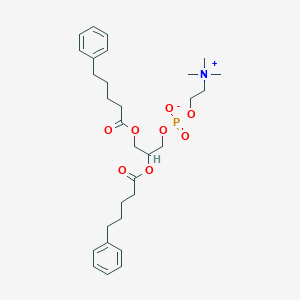
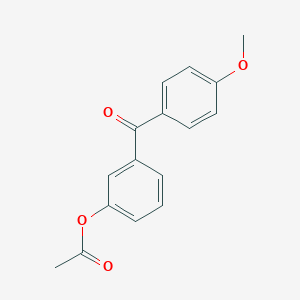
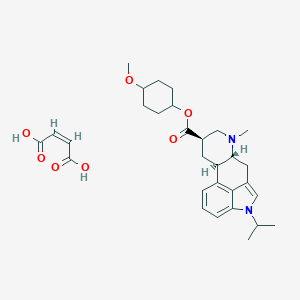
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
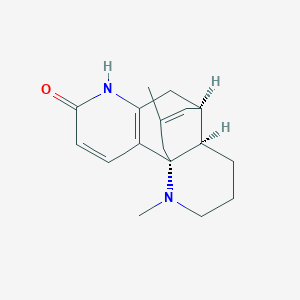
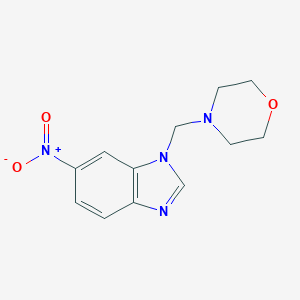
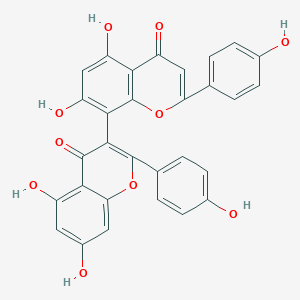
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)